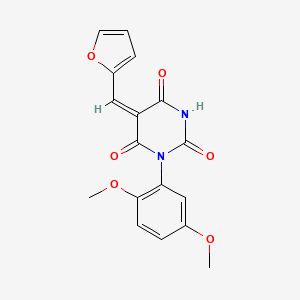

![molecular formula C13H11ClN4O B2786360 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-25-5](/img/structure/B2786360.png)

7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Overview

Description

“7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C13H12ClN5O . It is a solid substance with a melting point between 211 - 213 degrees Celsius . This compound is used in proteomics research .

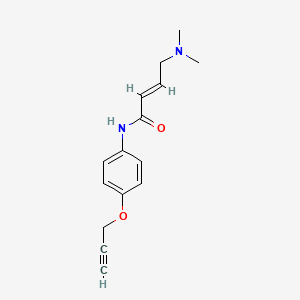

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 211 - 213 degrees Celsius . It has a molecular weight of 289.72 .Scientific Research Applications

7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research due to its unique properties. It has been used as a tool to study the effects of various drugs on the central nervous system. It has also been used to study the effects of various hormones on the body, as well as the effects of various toxins on the body. Additionally, this compound has been used in the study of the metabolism of various drugs, as well as the effects of various drugs on the immune system.

Mechanism of Action

The mechanism of action of 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is still largely unknown. However, it is believed that this compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, it is believed that this compound may interact with certain enzymes in the body, leading to changes in the metabolism of various drugs.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as the immune system and the metabolism of various drugs. Additionally, it has been found to have an effect on the cardiovascular system, as well as the endocrine system.

Advantages and Limitations for Lab Experiments

7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity. Additionally, it is stable in aqueous solutions, making it a useful tool for studying the effects of various drugs on the body. However, this compound also has a number of limitations. It has a short half-life, and it is not very soluble in organic solvents. Additionally, it is not very stable in alkaline solutions.

Future Directions

There are a number of potential future directions for research into 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine. These include further research into its mechanism of action, as well as further research into its effects on the central nervous system, immune system, and metabolism of various drugs. Additionally, further research could be done into its potential applications in the treatment of various diseases, as well as its potential use as a diagnostic tool. Finally, further research could be done into the development of more stable and soluble forms of this compound, as well as the development of synthetic analogues of this compound with improved properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVJOPMTANXDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)

![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)

![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)

![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)